N-(2-methoxy-5-nitrophenyl)-N-methylmethanesulfonamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-N-methylmethanesulfonamide is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-N-methylmethanesulfonamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline. This intermediate is then subjected to a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Products like 2-methoxy-5-nitrobenzaldehyde or 2-methoxy-5-nitrobenzoic acid.
Reduction: Products like 2-methoxy-5-aminophenyl-N-methylmethanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methanesulfonamide group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
Uniqueness
N-(2-methoxy-5-nitrophenyl)-N-methylmethanesulfonamide is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, combined with a methanesulfonamide group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-10(17(3,14)15)8-6-7(11(12)13)4-5-9(8)16-2/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNAGGOBMWYPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)[N+](=O)[O-])OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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